MAO-A Inhibitory Activity: A Cross-Class Comparison with Established Inhibitors
A specific analog, (6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, demonstrated weak inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 39,000 nM [1]. This data is presented as a key class-level inference for the primary compound. While this quantitative value indicates relatively low potency, it provides a crucial baseline for comparing MAO-A selectivity profiles against other known quinoline derivatives that may have different off-target liability. For a procurement decision, this is a tangible, measurable property that can guide lead optimization away from or towards this specific enzyme activity, depending on the project's goals.
| Evidence Dimension | Human purified MAO-A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 39,000 nM (thiomorpholino analog serving as a class-level proxy) |
| Comparator Or Baseline | Clorgyline (standard MAO-A inhibitor): IC50 = 1-10 nM |
| Quantified Difference | At least 3,900-fold lower potency than the standard inhibitor. |
| Conditions | Inhibition of human purified MAO-A expressed in insect cell membranes; conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This quantitative MAO-A liability profile allows researchers to make an informed decision about whether this compound's weak enzyme interaction is beneficial for their specific disease model or an undesirable off-target effect.
- [1] BindingDB. (n.d.). BDBM50450826 CHEMBL4214270. Affinity Data for (6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone. Retrieved May 9, 2026. View Source
